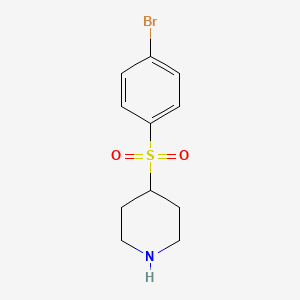

4-(4-Bromophenylsulfonyl)piperidine

Description

Significance of Sulfonamide-Piperidine Scaffolds in Contemporary Chemical and Biological Research

The combination of sulfonamide and piperidine (B6355638) moieties within a single molecular framework gives rise to a scaffold with significant potential in drug discovery and development. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgmdpi.comfrontiersrj.com Their ability to mimic the transition state of various enzymatic reactions makes them effective enzyme inhibitors. mdpi.com The sulfonamide group is a key pharmacophore in a number of commercially available drugs.

The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, is a crucial component in numerous natural products and synthetic pharmaceuticals. semanticscholar.orgresearchgate.net Its conformational flexibility allows it to interact with a variety of biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of a piperidine ring can enhance a compound's solubility, metabolic stability, and cell permeability.

The synergistic combination of these two pharmacophores in sulfonamide-piperidine scaffolds has led to the development of compounds with diverse and potent biological activities. semanticscholar.org These scaffolds are being actively investigated for their potential as inhibitors of various enzymes, including cholinesterases and cathepsin K, and as agents targeting diseases of the central nervous system. tubitak.gov.trmdpi.comontosight.ai

Historical Trajectory of Academic Inquiry into 4-(4-Bromophenylsulfonyl)piperidine and Structurally Related Analogs

The exploration of sulfonamide-containing compounds dates back to the early 20th century with the discovery of their antibacterial properties. researchgate.netnih.gov This led to the development of a wide range of sulfa drugs. Over time, research expanded to investigate other therapeutic applications of sulfonamides, revealing their potential as diuretics, and anticancer agents, among others. researchgate.net

The synthesis and study of piperidine derivatives also have a long history in medicinal chemistry, with many alkaloids containing this ring system. The focus on combining these two structural motifs is a more recent development, driven by the desire to create novel molecules with enhanced biological activity and improved drug-like properties.

Current Landscape of Research Focuses and Identified Knowledge Gaps for the Compound Class

Current research on this compound and its analogs is multifaceted. A significant area of focus is the design and synthesis of novel derivatives with targeted biological activities. For instance, researchers are actively developing piperidine-3-carboxamide derivatives as potential anti-osteoporosis agents by targeting cathepsin K. mdpi.com Another area of intense investigation is their potential as antibacterial agents, particularly against plant bacterial diseases. mdpi.com

Molecular docking studies are frequently employed to understand the binding interactions of these compounds with their biological targets at the molecular level. tubitak.gov.trmdpi.com This computational approach aids in the rational design of more potent and selective inhibitors.

Despite the progress, there are still knowledge gaps that need to be addressed. While the in vitro activity of many derivatives has been established, further in vivo studies are required to evaluate their efficacy and pharmacokinetic profiles in living organisms. A deeper understanding of the mechanism of action of these compounds at the cellular and molecular levels is also crucial for their further development. Long-term toxicity and metabolic stability of this class of compounds are areas that warrant more extensive investigation.

Interdisciplinary Perspectives in the Study of this compound Derivatives

The study of this compound and its derivatives is inherently interdisciplinary, drawing upon expertise from medicinal chemistry, organic synthesis, computational chemistry, pharmacology, and molecular biology.

Medicinal Chemistry: Focuses on the design and synthesis of novel analogs with improved therapeutic properties. mdpi.comnih.gov

Organic Synthesis: Develops efficient and scalable synthetic routes to produce these compounds.

Computational Chemistry: Utilizes molecular modeling and docking simulations to predict and rationalize the biological activity of these compounds. tubitak.gov.trmdpi.com

Pharmacology: Investigates the in vitro and in vivo effects of these compounds on biological systems. nih.gov

Molecular Biology: Elucidates the molecular mechanisms by which these compounds exert their biological effects. mdpi.com

This collaborative approach is essential for the successful translation of promising lead compounds from the laboratory to potential clinical applications. The integration of these diverse perspectives allows for a comprehensive understanding of the structure-activity relationships, mechanisms of action, and therapeutic potential of this important class of molecules.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives.

Table 1: Biological Activities of this compound Analogs

| Compound Name | Target | Biological Activity | Source |

| N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme Inhibition | tubitak.gov.tr |

| (R)-1-((4-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide | Cathepsin K | Enzyme Inhibition | mdpi.com |

| Sulfonamide derivatives containing a piperidine moiety | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | mdpi.com |

Table 2: Characterization Data for a this compound Analog

| Compound | Property | Value |

| (R)-1-((4-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide | Melting Point | 152.4–154.4 °C |

| Purity | 94% | |

| Yield | 63% | |

| 1H NMR (400 MHz, DMSO-d6) δ | 8.42 (t, J = 5.7 Hz, 1H), 7.87 (d, J = 8.6 Hz, 2H), 7.67 (d, J = 8.6 Hz, 2H), 7.15 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.6 Hz, 2H), 4.22 (d, J = 5.7 Hz, 2H), 3.73 (s, 3H), 3.63-3.56 (m, 1H), 3.03 (dd, J = 11.4, 3.1 Hz, 1H), 2.87 (dd, J = 11.4, 8.6 Hz, 1H), 2.45-2.38 (m, 1H), 1.85-1.78 (m, 1H), 1.69-1.61 (m, 1H), 1.56-1.46 (m, 2H) | |

| Source: mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNPSVUHQMQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285995-01-9 | |

| Record name | 4-(4-bromobenzenesulfonyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 4 Bromophenylsulfonyl Piperidine

Established Synthetic Pathways to the 4-(4-Bromophenylsulfonyl)piperidine Core

The primary and most direct method for synthesizing the this compound core involves the reaction of a piperidine (B6355638) derivative with a sulfonyl chloride. A common approach is the sulfonylation of 4-(4-bromophenyl)piperidine (B1334083) with a suitable sulfonylating agent. The precursor, 4-(4-bromophenyl)piperidine, can be synthesized via the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) using a rhodium-on-carbon catalyst. chemicalbook.com

Another established pathway begins with the oxidation of a thioether precursor. For instance, tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is oxidized to the corresponding sulfone using an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA). Subsequent removal of the N-Boc protecting group with trifluoroacetic acid yields the 4-((4-bromophenyl)sulfonyl)piperidinium salt, which can then be further functionalized. nih.gov

A straightforward synthesis involves reacting spiro(1H-indene-1,4'-piperidine) with p-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine (B128534) to directly yield the N-sulfonylated product. prepchem.com Similarly, derivatives can be prepared by reacting a piperidine core containing a different functional group, such as a carbohydrazide (B1668358), with 4-bromobenzenesulfonyl chloride. tubitak.gov.tr

Table 1: Selected Established Synthesis Methods

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | H₂, Rh/C, Et₃N | 4-(4-Bromophenyl)piperidine | chemicalbook.com |

| tert-Butyl 4-((4-bromophenyl)thio) piperidine-1-carboxylate | 1. m-CPBA 2. Trifluoroacetic acid | 4-((4-Bromophenyl)sulfonyl)piperidinium trifluoroacetate | nih.gov |

| Spiro(1H-indene-1,4'-piperidine) | p-Bromobenzenesulfonyl chloride, Triethylamine | 1'-((4-Bromophenyl)sulfonyl)spiro[1H-indene-1,4'-piperidine] | prepchem.com |

| 1-(Phenylsulfonyl)piperidine-4-carbohydrazide (B1331195) | 4-Bromobenzenesulfonyl chloride | N'-[(4-Bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide | tubitak.gov.tr |

Development of Advanced Catalytic Procedures for Sulfonylpiperidine Synthesis

Modern synthetic chemistry has introduced sophisticated catalytic methods to construct and modify the sulfonylpiperidine scaffold, offering improved efficiency and selectivity.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of N-protected piperidines. thieme-connect.com By selecting the appropriate dirhodium catalyst and nitrogen protecting group, it is possible to achieve site-selective C-H insertion at various positions on the piperidine ring. d-nb.infonih.gov

Lewis acid catalysis using metal triflates, such as those of Scandium(III), Tin(II), and Copper(II), has been shown to effectively promote the cyclization of N-sulfonyliminium ions. usm.edu This strategy enables the formation of the piperidine ring from acyclic precursors under catalytic conditions. usm.edu

Other advanced catalytic systems include photocatalysis , where flavin-based catalysts can mediate the oxidative functionalization of saturated N-heterocycles, and gold catalysis , which facilitates the cyclization of N-homopropargyl amides to form piperidin-4-one precursors. chemrxiv.orgnih.gov

Regioselective Functionalization Techniques for the Piperidine Moiety

Controlling the position of functionalization on the piperidine ring is crucial for developing analogs with specific properties. Research has demonstrated that regioselectivity can be precisely controlled through several strategies.

The choice of catalyst and N-protecting group in rhodium-catalyzed C-H functionalization is a key determinant of the reaction's regioselectivity. For example, using an N-Boc protecting group with a Rh₂(R-TCPTAD)₄ catalyst typically directs functionalization to the C2 position. In contrast, employing an N-α-oxoarylacetyl group in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst favors substitution at the C4 position. d-nb.info The C3 position can be accessed indirectly through a cyclopropanation-ring-opening sequence. d-nb.infonih.gov

Another innovative approach involves the generation of a 3,4-piperidyne intermediate . This highly reactive species can be trapped by various reagents in cycloaddition reactions to yield a range of piperidines functionalized at the C3 and C4 positions. nih.gov Furthermore, photocatalytic methods have been developed for the regiodivergent α- and β-functionalization of the piperidine ring. chemrxiv.org

Table 2: Catalyst and Substrate Control of Regioselectivity

| N-Protecting Group | Catalyst | Position of Functionalization | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | d-nb.info |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | d-nb.info |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | d-nb.info |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of single-enantiomer piperidine derivatives is of high importance. Stereoselectivity is often achieved by employing chiral catalysts or auxiliaries. In the context of C-H activation, the use of chiral dirhodium catalysts , such as Rh₂(R-TPPTTL)₄, allows for the enantioselective synthesis of functionalized piperidines. nih.gov For instance, the reaction of an arylsulfonyl piperidine derivative with this catalyst can yield products with high enantioselectivity (e.g., 77% ee). d-nb.infonih.gov

A review of synthetic strategies for 2,6-disubstituted piperidines highlights various methods to control the stereochemical outcome, which are applicable to the synthesis of chiral analogs of the title compound. rsc.org Other stereoselective methods include the diastereoselective addition of Grignard reagents to chiral activated pyridinium (B92312) salts and modular syntheses that build the piperidine ring with defined stereocenters. nih.govrsc.org

Exploration of Green Chemistry Principles in the Derivatization Process

In line with the growing emphasis on sustainable chemical manufacturing, several green synthetic methods for sulfonamides have been developed. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A significant advancement is the use of water as a solvent for sulfonamide synthesis. rsc.orgmdpi.com Reactions are often carried out at room temperature with a simple base like sodium carbonate, which acts as an HCl scavenger. This methodology eliminates the need for toxic organic solvents and simplifies product isolation, often to a mere filtration step. rsc.orgmdpi.com

Mechanochemistry , which involves solvent-free reactions in a ball mill, represents another green approach. rsc.org This technique has been successfully applied to the one-pot synthesis of sulfonamides from disulfides, demonstrating a dramatically improved environmental factor (E-factor) compared to traditional solution-based protocols. rsc.org Additionally, energy-efficient methods such as ultrasound-assisted and microwave-assisted synthesis have been employed to produce sulfonamide derivatives. nih.gov

Total Synthesis Strategies for Complex Sulfonamide-Piperidine Scaffolds

The this compound moiety serves as a vital building block in the total synthesis of more complex and biologically relevant molecules. Its incorporation is often a key step in strategies targeting novel therapeutic agents.

For example, this scaffold is a core component of potent and selective inhibitors of Gram-positive thymidylate kinase (TMK), an essential bacterial enzyme. nih.gov Structure-guided design strategies have utilized the sulfonylpiperidine core to optimize interactions with the enzyme's active site, leading to compounds with excellent antibacterial activity. nih.gov

The versatility of the sulfonamide-piperidine scaffold is further demonstrated in the creation of chemical libraries for drug discovery. Using techniques like solid-phase synthesis, diverse libraries of sulfonamide-linked heterocycles have been generated from a common scaffold. nih.gov A "branching-folding" synthetic strategy has also been devised to produce a wide array of cyclic benzo-sulfonamide scaffolds, showcasing the modularity of this structural motif in accessing chemical diversity. d-nb.info The prevalence of the piperidine ring in numerous FDA-approved drugs underscores the importance of synthetic strategies that can efficiently construct these complex scaffolds. usm.edubeilstein-journals.org

Chemical Transformations and Derivatization Studies of 4 4 Bromophenylsulfonyl Piperidine

Functional Group Interconversions on the Bromophenylsulfonyl Moiety

The 4-bromophenyl group within the 4-(4-Bromophenylsulfonyl)piperidine scaffold serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse chemical functionalities, effectively converting the bromo-substituent into more complex aryl, vinyl, or alkynyl groups, or installing nitrogen-based nucleophiles.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with various organoboron reagents, such as aryl or heteroaryl boronic acids. mdpi.com The reaction typically employs a palladium catalyst, like Palladium(0), and a base. mdpi.com For instance, the arylation of related pyrimidine (B1678525) derivatives highlights the utility of Suzuki coupling, where electron-rich boronic acids tend to produce good yields. mdpi.com The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is frequently employed. This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govbeilstein-journals.org These reactions can be performed under mild, room-temperature conditions, expanding their applicability in complex molecule synthesis. wikipedia.orgnih.gov The catalytic cycle is similar to the Suzuki coupling but involves a copper-acetylide intermediate in the transmetalation step in the conventional method. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines, including piperidine (B6355638) itself. wikipedia.orgresearchgate.net The development of specialized phosphine (B1218219) ligands (e.g., BINAP, DPPF, and sterically hindered ligands) has been crucial for expanding the scope and efficiency of this transformation, allowing it to proceed under relatively mild conditions. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to the palladium center, formation of a palladium-amido complex upon reaction with the amine and base, and finally, reductive elimination to give the arylamine product. wikipedia.orgrug.nl

A summary of representative coupling reactions on the bromophenyl moiety is presented below.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Biaryl Sulfonamide |

| Sonogashira | Terminal Alkyne | Pd(II) complex / Cu(I) / Amine Base | Arylalkynyl Sulfonamide |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)₂ / tBuDavePhos / tBuOK | N-Aryl Aminopiperidine Sulfonamide |

Diversification Strategies at the Piperidine Nitrogen Atom

The piperidine nitrogen atom offers a primary site for chemical diversification. The most direct strategy involves the initial synthesis, where various substituted piperidines can be reacted with 4-bromobenzenesulfonyl chloride to generate a library of N-sulfonylated products.

Furthermore, while the N-sulfonyl bond is generally stable, it can be cleaved under specific reductive conditions. This deprotection would yield a secondary piperidine, which could then be subjected to a wide array of subsequent functionalization reactions, including N-alkylation, N-acylation, or further coupling reactions, thereby diversifying the scaffold at the nitrogen position.

Introduction of Substituents at Carbon Positions of the Piperidine Ring

Functionalization of the piperidine ring's carbon skeleton significantly expands the chemical space accessible from the this compound scaffold. Research has demonstrated effective strategies for introducing substituents at both the C-3 and C-4 positions.

One notable approach involves the use of chiral building blocks, such as (R)-1-((4-bromophenyl)sulfonyl)piperidine-3-carboxylic acid. mdpi.comasianpubs.org The carboxylic acid group at the C-3 position serves as a versatile handle for further modifications. For example, it can undergo amide coupling reactions with various amines, facilitated by coupling reagents like EDCI and DMAP, to produce a diverse library of piperidine-3-carboxamide derivatives. mdpi.comasianpubs.org

For functionalization at the C-4 position, a key intermediate is 1-((4-bromophenyl)sulfonyl)piperidin-4-one. This keto-piperidine can be synthesized from the corresponding piperidin-4-one. elsevierpure.com The ketone functionality allows for a range of subsequent reactions:

Reductive Amination: Reaction with various primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can install diverse amino substituents at the C-4 position.

Wittig Reaction: Conversion of the carbonyl to an alkene provides a route to carbon-chain extensions.

Grignard and Organolithium Additions: Nucleophilic addition to the carbonyl group yields tertiary alcohols, introducing new carbon substituents at the C-4 position.

Multi-component Reactions: The piperidinone can serve as the ketone component in powerful reactions like the Ugi four-component reaction (Ugi-4CR). nih.gov This strategy allows for the one-pot synthesis of complex 1,4,4-trisubstituted piperidines by reacting the piperidinone, an amine, an isocyanide, and a carboxylic acid, creating significant molecular diversity from simple starting materials. nih.gov

Below is a table summarizing derivatives with substituents on the piperidine ring.

| Precursor | Position of Substitution | Reaction Type | Resulting Functional Group |

| (R)-1-((4-bromophenyl)sulfonyl)piperidine-3-carboxylic acid | C-3 | Amide Coupling | Carboxamide |

| 1-((4-bromophenyl)sulfonyl)piperidin-4-one | C-4 | Reductive Amination | Amine |

| 1-((4-bromophenyl)sulfonyl)piperidin-4-one | Ugi-4CR | Multi-component Reaction | α-Aminoacyl Amide & Carboxamide |

Mechanistic Investigations of Reaction Pathways Involving the Compound

While specific mechanistic studies focusing exclusively on this compound are not extensively documented, the reaction pathways for the key transformations it undergoes are well-established in organic chemistry.

The palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) involving the aryl bromide moiety all proceed through a common catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the C(sp²)-Br bond of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. rsc.org

Transmetalation: The subsequent step is transmetalation. In the Suzuki-Miyaura reaction, the organoboron species, activated by a base to form a more nucleophilic boronate, transfers its organic group to the Pd(II) complex. rsc.org In the Sonogashira reaction, a copper(I) co-catalyst typically reacts with the terminal alkyne to form a copper acetylide, which then transfers the alkynyl group to the palladium center. wikipedia.orgbeilstein-journals.org For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by a base forms a palladium-amido complex. wikipedia.orgrug.nl

Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the new C-C or C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.orgwikipedia.org

The efficiency and substrate scope of these catalytic cycles are highly dependent on the nature of the ligands coordinated to the palladium center, which influence the rates of each elementary step. wikipedia.org

Preparation of Compound Libraries based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the generation of chemical libraries for drug discovery. arizona.edu Its rigid structure and multiple points for diversification allow for the systematic exploration of chemical space.

Researchers have utilized this and related scaffolds to build libraries of novel compounds. For example, a library of piperidinyl-pyridinones was synthesized through a multi-step sequence starting from a protected 4-(4-aminophenyl)piperidine, which was then sulfonylated and further elaborated. Another powerful strategy for library generation is the use of multi-component reactions. A library of 1,4,4-trisubstituted piperidines was prepared using an Ugi four-component reaction, with an N-substituted 4-piperidone (B1582916) as a key building block. nih.gov This approach is highly efficient for creating structural diversity in a single step. nih.gov The principles of fragment-based drug discovery (FBDD) also apply, where this core scaffold can be seen as a starting fragment to be elaborated into more potent lead compounds. nih.gov

Novel Coupling Reactions and Fragment Assembly Approaches

The chemical transformations discussed highlight how this compound is central to modern coupling and fragment assembly strategies. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions are cornerstone coupling methods that transform the aryl bromide portion of the molecule. mdpi.comwikipedia.orgwikipedia.org

Beyond these, multi-component reactions represent a key fragment assembly approach. The Ugi four-component reaction, in particular, exemplifies this strategy by combining four distinct fragments—a ketone (the piperidinone core), an amine, an isocyanide, and a carboxylic acid—in a single, convergent step to create highly complex and diverse molecular architectures. nih.gov

This scaffold is also highly relevant to fragment-based drug discovery (FBDD). nih.govnih.gov In FBDD, small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized into more potent leads. nih.gov The this compound structure, with its defined three-dimensional shape and multiple vectors for chemical elaboration, can serve as an ideal starting fragment or be incorporated into larger molecules designed to interact with specific biological targets. rsc.org

Investigative Biological Interactions and Mechanisms of Action in Vitro and in Silico

Role of 4-(4-Bromophenylsulfonyl)piperidine as a Chemical Probe in Biological Systems

The this compound moiety is a significant structural component in the design of various chemical probes and enzyme inhibitors. While not typically used as a standalone chemical probe, its structural framework is integral to the development of molecules that target specific biological systems. For instance, the piperidine (B6355638) ring linked to a substituted phenyl group is a common scaffold in compounds designed to interact with enzymes and receptors. mdpi.commdpi.com The bromine atom on the phenyl ring can also serve as a key interaction point or a site for further chemical modification.

Derivatives of 4-(4-bromophenyl)piperidine (B1334083) have been synthesized and investigated for their potential to bind to various biological targets. nih.gov These derivatives are often used to probe the binding pockets of enzymes and to understand the structure-activity relationships that govern molecular recognition. The sulfonyl group provides a stable linkage and can participate in hydrogen bonding, which is crucial for the interaction with biological macromolecules. The versatility of the piperidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties to achieve desired biological activity and selectivity. mdpi.com

Enzyme Modulation and Inhibition Studies of this compound Derivatives (In Vitro)

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations are crucial for the development of new therapeutic agents.

Monoacylglycerol Lipase (B570770) (MGL) Inhibition Studies (In Vitro)

Monoacylglycerol lipase (MGL) is an enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). ucl.ac.be Inhibition of MGL can lead to increased levels of 2-AG, which may have therapeutic benefits. While direct studies on this compound derivatives as MGL inhibitors are not extensively documented in the provided results, related structures containing piperidine and sulfonyl groups have been explored. For example, aryl formyl piperidine derivatives have been investigated for their inhibitory mechanism against MGL through molecular dynamics simulations. mdpi.com These studies highlight the importance of the piperidine core in binding to the enzyme's active site. mdpi.com

Table 1: In Vitro MGL Inhibitory Activity of Related Piperidine Derivatives Data for direct this compound derivatives was not available in the search results. The table below includes data for other piperidine derivatives to illustrate the role of the piperidine scaffold in MGL inhibition.

| Compound | MGL IC₅₀ (µM) | Reference |

|---|---|---|

| 1-Benzylmaleimide | >500 | ucl.ac.be |

| 1-Phenethylmaleimide | >500 | ucl.ac.be |

| N-(4-Hydroxyphenyl)maleimide | 12.9 | ucl.ac.be |

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies (In Vitro)

Fatty acid amide hydrolase (FAAH) is the primary enzyme that degrades the endocannabinoid anandamide. nih.govmdpi.com Inhibiting FAAH is a therapeutic strategy for managing pain and inflammation. nih.govnih.gov Derivatives incorporating the this compound scaffold have been investigated as FAAH inhibitors. Studies have shown that the sulfonamide bond and the piperidine ring are important for FAAH inhibition. nih.gov For instance, a series of 4-phenylthiazole (B157171) FAAH inhibitors possessing a piperidine moiety connected to the phenyl ring via a sulfonamide bond have shown potent inhibitory activity. nih.gov

Table 2: In Vitro FAAH Inhibitory Activity of this compound and Related Derivatives

| Compound | Human FAAH IC₅₀ (nM) | Reference |

|---|---|---|

| Phenyl analog 4-3 | 8.6 | nih.gov |

| Thiophene-2-yl analog 4-1 | 16 | nih.gov |

| Methoxy- group analog 4-8 | 80 | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies (In Vitro)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary target for the treatment of Alzheimer's disease. nih.govwho.intmdpi.comnih.gov Several studies have synthesized and evaluated piperidine derivatives, including those with a sulfonyl group, for their ability to inhibit these enzymes. researchgate.netmdpi.comresearchgate.net For example, some benzenesulfonyl hydrazones containing a piperidine ring have been tested for their AChE and BChE inhibitory potency. researchgate.net

Table 3: In Vitro AChE and BChE Inhibitory Activity of Piperidine Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 8i | 0.39 | 0.28 | mdpi.com |

| Compound 12 | Good inhibitory potency | - | nih.gov |

| Compound 29 | - | Highest selectivity | nih.gov |

| Benzimidazole-piperidine analog 10 | - | - | nih.gov |

| Benzimidazole-piperidine analog 13 | - | - | nih.gov |

Cathepsin K Inhibitory Activity Investigations (In Vitro)

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption and is a target for osteoporosis treatment. mdpi.comrsc.orgnih.govnih.gov The development of cathepsin K inhibitors has involved various chemical scaffolds. While direct evidence for this compound derivatives as cathepsin K inhibitors is limited in the provided results, related piperidamide-3-carboxamide derivatives have shown potent inhibitory activity. mdpi.com Molecular docking studies of these derivatives have revealed key interactions within the active site of cathepsin K. mdpi.com

Table 4: In Vitro Cathepsin K Inhibitory Activity of Piperidamide-3-Carboxamide Derivatives

| Compound | Cathepsin K IC₅₀ (µM) | Reference |

|---|---|---|

| Compound H-9 | 0.08 | mdpi.com |

| Compound A22 | 0.44 | rsc.org |

DNA-PK Inhibitory Activity Investigations (In Vitro)

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. nih.govgoogle.complos.org Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. google.commdpi.com Research has led to the discovery of potent DNA-PK inhibitors, some of which feature heterocyclic cores that can be conceptually related to the piperidine scaffold. For instance, inhibitors with a chromen-4-one template have been developed, and subsequent research has explored aza-heterocyclic systems like pyridopyrimidin-4-ones and quinolin-4-ones as replacements. nih.gov These studies have identified compounds with high potency against DNA-PK. nih.gov

Table 5: In Vitro DNA-PK Inhibitory Activity of Heterocyclic Derivatives

| Compound | DNA-PK IC₅₀ (nM) | Reference |

|---|---|---|

| NU7441 | 8 | nih.gov |

| KU-55933 | 13 | mdpi.com |

Receptor Binding and Ligand-Target Interaction Analysis (In Vitro and In Silico)

The interaction of this compound and related analogs with various biological targets has been a subject of scientific investigation, primarily through computational docking studies and in some cases, in vitro binding assays. These studies aim to elucidate the binding modes and affinities of these compounds, providing a rationale for their observed biological activities and guiding the design of more potent and selective molecules.

In silico molecular docking studies have been employed to predict the binding interactions of piperidine derivatives with various receptors. For instance, derivatives of 1-(phenylsulfonyl)piperidine-4-carbohydrazide (B1331195) have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. tubitak.gov.tr These studies help in understanding the binding modes of the inhibitors and correlating them with their experimentally determined inhibitory concentrations (IC50 values). tubitak.gov.tr Similarly, phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown significant binding modes with high dock scores against the 3V2B protein, suggesting their potential as antimicrobial agents. nih.gov

The piperidine scaffold is a common pharmacophore found in ligands for a variety of receptors. The structural determinants for sigma receptor affinity, for example, have been evaluated for a wide range of compounds, including those with a phenylpiperidine moiety. nih.gov These studies have shown that a phenylpiperidine with a lipophilic N-substituent is a common feature for high affinity at sigma receptors. nih.gov

While direct receptor binding data for this compound is not extensively available in the public domain, the body of research on related sulfonamide and piperidine-containing compounds suggests that the bromophenylsulfonyl group can influence binding to specific enzymes or receptors, and the piperidine moiety can enhance this affinity. The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the target protein's binding pocket are crucial for determining the binding affinity and selectivity. tubitak.gov.tr

Table 1: In Silico Docking and Binding Affinity Data for Related Sulfonamide-Piperidine Compounds

| Compound Class | Target Protein | Key Findings | Reference |

| 1-(Phenylsulfonyl)piperidine-4-carbohydrazide derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Docking studies revealed binding interactions within the enzyme active sites, correlating with in vitro inhibition. | tubitak.gov.tr |

| Phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | 3V2B protein | Significant binding modes with high dock scores, suggesting potential antimicrobial activity. | nih.gov |

| Phenylpiperidine derivatives | Sigma receptors | A lipophilic N-substituent on the phenylpiperidine core is associated with high receptor affinity. | nih.gov |

Exploration of Cellular Pathway Modulation by Related Sulfonamide-Piperidine Compounds (In Vitro)

The sulfonamide-piperidine scaffold is a recurring motif in a variety of biologically active compounds that have been shown to modulate key cellular signaling pathways. These pathways are fundamental to cellular processes such as proliferation, survival, and migration, and their dysregulation is often implicated in diseases like cancer.

One of the significant pathways modulated by sulfonamide derivatives is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . For instance, a sulfonamide derivative has been reported to inhibit the migration and invasion of cancer cells by modulating the p38 MAPK signaling pathway. acs.org Another study on pyrazole-sulfonamide hybrids demonstrated their ability to induce cell cycle arrest at the G0/G1 and S phases in colon cancer cells. nih.gov

Furthermore, some sulfonamide derivatives have been found to induce apoptosis , or programmed cell death, a crucial mechanism for eliminating cancerous cells. Coumarin sulfonamide derivatives, for example, have been shown to induce apoptosis in breast cancer cells by increasing the levels of reactive oxygen species (ROS) and upregulating the expression of caspase-3. mdpi.com Similarly, certain pyrazole-sulfonamide compounds have been observed to induce apoptosis in colon cancer cell lines. nih.gov

The PI3K/Akt signaling pathway , which is critical for cell survival and proliferation, is another target for some sulfonamide-containing compounds. mdpi.com Piperidine derivatives have also been shown to exert antiproliferative effects by inducing G2/M phase cell cycle arrest. researchgate.net

In the context of neurodegenerative diseases, sulfonamide derivatives have been investigated for their ability to activate the NRF2-ARE signaling pathway , which plays a crucial role in the cellular defense against oxidative stress. researchgate.net

While these studies have been conducted on compounds structurally related to this compound, they highlight the potential of the sulfonamide-piperidine core to interact with and modulate critical cellular pathways. The specific effects of this compound on these pathways would require direct experimental investigation.

Table 2: Cellular Pathway Modulation by Related Sulfonamide-Piperidine Compounds

| Compound Class | Cellular Pathway Modulated | Observed Effect | Cell Line/Model System | Reference |

| Sulfonamide derivative | p38 MAPK signaling pathway | Inhibition of cell migration and invasion | Caki-1 renal cancer cells | acs.org |

| Pyrazole-sulfonamide hybrids | Cell Cycle | Induction of G0/G1 and S phase arrest | HCT-116 and SW-620 colon cancer cells | nih.gov |

| Coumarin sulfonamide derivatives | Apoptosis Pathway | Induction of apoptosis via increased ROS and caspase-3 | MDA-MB-231 breast cancer cells | mdpi.com |

| Piperidine derivatives | Cell Cycle | Induction of G2/M phase arrest | PC3 prostate cancer cells | researchgate.net |

| Sulfonamide derivatives | NRF2-ARE signaling pathway | Activation of cellular antioxidant defense | Not specified | researchgate.net |

Development of Fluorescent Probes and Affinity Reagents based on the Compound's Structure

The development of fluorescent probes and affinity reagents is a crucial aspect of chemical biology, enabling the visualization and study of biological molecules and processes in real-time. The core structure of this compound, featuring a piperidine ring and a sulfonamide linkage, provides a versatile scaffold for the design of such tools.

Fluorescent probes are designed by covalently attaching a fluorophore to a molecule that selectively binds to a target of interest. thermofisher.com The sulfonamide group can be a key attachment point for a fluorophore. For instance, fluorescent probes for thiophenol have been developed using a 2,4-dinitrobenzenesulfonamide (B1250028) moiety linked to a fluorophore like NBD (7-nitro-2,1,3-benzoxadiazole). mdpi.com The cleavage of the sulfonamide by the target analyte leads to a "turn-on" fluorescence response. mdpi.com

The piperidine moiety in the this compound structure can serve as a recognition element for specific biological targets. nih.gov By functionalizing the piperidine ring or the nitrogen atom, it is possible to create probes that target specific receptors or enzymes. For example, fluorescent ligands for sigma receptors have been developed by functionalizing indole (B1671886) derivatives bearing a spiro[isobenzofuran-1,4′-piperidine] portion with various fluorescent tags. nih.gov These probes have been successfully used in flow cytometry and microscopy to study σ2 receptors. nih.gov

Affinity reagents, such as those used in affinity chromatography or for target identification, can also be synthesized from the this compound scaffold. This typically involves introducing a reactive group or a linker to the molecule that allows it to be immobilized on a solid support or conjugated to a reporter molecule. The synthesis of such reagents often involves multi-step chemical modifications of the core structure. nih.gov

While there are no specific reports on fluorescent probes or affinity reagents derived directly from this compound, the principles of probe design and the synthetic methodologies available for modifying sulfonamides and piperidines provide a clear path for the development of such tools. thermofisher.comnih.gov These tools would be invaluable for investigating the biological interactions and mechanisms of action of this class of compounds.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Elucidation of Structural Determinants for Investigative Biological Activity (In Vitro)

The biological activity of derivatives based on the 4-(4-bromophenylsulfonyl)piperidine scaffold is intricately linked to the nature and position of various substituents. In vitro studies on related N-sulfonylpiperidine derivatives have provided insights into the structural features that govern their potency against different biological targets, such as cholinesterases. tubitak.gov.tr

Key structural determinants for biological activity include:

The Sulfonyl Group: The sulfonamide linkage is a critical component. Modifications to the aryl group attached to the sulfonyl moiety significantly impact activity. For instance, substituting the bromophenyl group with other aryl or alkyl groups can modulate the electronic and steric properties, thereby influencing target binding. tubitak.gov.tr

The Piperidine (B6355638) Nitrogen: The basicity of the piperidine nitrogen plays a crucial role in the activity of many derivatives. nih.gov For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basic character of the piperidine nitrogen was found to be important for anti-acetylcholinesterase (anti-AChE) activity. nih.gov

Substituents on the Piperidine Ring: The introduction of functional groups at various positions on the piperidine ring allows for fine-tuning of the molecule's properties. For example, attaching a carbohydrazide (B1668358) group at the 4-position of an N-phenylsulfonyl piperidine, followed by reaction with sulfonyl chlorides, yielded compounds with significant anticholinesterase activity. tubitak.gov.tr

Substituents on the Aryl Moiety: Alterations to the bromophenyl ring, such as the introduction of additional substituents or its replacement with other heterocyclic or carbocyclic systems, can lead to significant changes in biological activity by affecting ligand-receptor interactions. scielo.br

| Scaffold/Derivative Class | Structural Variation | Observed Impact on In Vitro Activity | Target |

|---|---|---|---|

| N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazides | Variation of the aryl/alkyl group on the terminal sulfonyl moiety. | Modulation of inhibitory potency; some derivatives showed excellent inhibition. tubitak.gov.tr | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Substitution at the para-position of the benzamide (B126) and N-alkylation/arylation. | Bulky para-substituents and N-alkylation dramatically enhanced inhibitory activity. nih.gov | Acetylcholinesterase (AChE) |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives | Introduction of an oxadiazole ring system. | Resulted in compounds with strong urease inhibitory activity. scielo.br | Urease, Acetylcholinesterase |

| 4-Azaindole-2-piperidine Derivatives | Unsaturation in the piperidine ring. | A ten-fold increase in potency was observed with an unsaturated piperidine ring compared to the saturated version. dndi.org | Trypanosoma cruzi |

Positional and Stereochemical Effects on Activity Profiles of Derivatives

The spatial arrangement of atoms and functional groups in derivatives of this compound is a critical factor influencing their biological activity. Both the position of substituents and the stereochemistry of chiral centers can have profound effects on potency and selectivity.

Studies on 3,4-disubstituted piperidine analogues have highlighted the importance of stereochemistry in determining their inhibitory activity at monoamine transporters. nih.gov For instance, the relative orientation (cis or trans) of substituents at the 3 and 4 positions of the piperidine ring, as well as the specific enantiomer ((+)- or (-)-), dictates the selectivity profile for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov While (-)-cis analogues showed DAT/NET selectivity, (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov This demonstrates that subtle changes in stereochemistry can switch the selectivity of a compound between different but related biological targets.

Positional isomerism also plays a significant role. For example, moving a substituent from one position to another on the phenylsulfonyl ring can alter the molecule's ability to fit into a binding pocket, thereby affecting its activity. While specific data on positional isomers of this compound is limited in the provided context, general principles of medicinal chemistry suggest that such changes would significantly impact the electrostatic and steric interactions with a target protein.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comijrpr.com This approach is particularly useful when the 3D structure of the target protein is unknown. ijrpr.com

For piperidine-containing compounds, pharmacophore models have been successfully developed to guide the design of new derivatives. For instance, a "Y-shape" pharmacophore model for CCR5 inhibitors was used to design novel piperidine-4-carboxamide derivatives with potent anti-HIV-1 activity. nih.gov Such models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov

In the context of this compound, a ligand-based pharmacophore model could be generated by aligning a set of known active derivatives and extracting the common chemical features responsible for their activity. This model would then serve as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the desired features and are therefore likely to be active. dovepress.com This approach allows for the rational design of new derivatives with potentially improved potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating Piperidine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as an efficient strategy for identifying lead compounds in drug discovery. mdpi.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules.

The piperidine scaffold is a valuable building block in FBDD due to its conformational properties and its prevalence in known drugs. researchgate.netrsc.org The synthesis of libraries of substituted piperidines, including various regio- and diastereoisomers, provides a range of 3D shapes that can effectively probe the binding sites of proteins. rsc.org

Strategies incorporating the this compound core or similar fragments would involve:

Fragment Screening: Testing the core fragment and its simple derivatives for binding to a target of interest using biophysical techniques like NMR or X-ray crystallography.

Hit-to-Lead Optimization: Once a fragment hit is identified, it can be elaborated by adding functional groups to improve its binding affinity and other properties. For example, the piperidine nitrogen or the phenyl ring could be functionalized to explore interactions with adjacent pockets in the protein binding site.

The use of piperidine-based fragments has been successful in developing inhibitors for various targets, underscoring the utility of this scaffold in FBDD campaigns. mdpi.comrsc.org

Chemogenomic Approaches for Target Identification and Validation (In Silico)

Chemogenomics aims to systematically study the interactions of a large number of chemical compounds with a wide range of biological targets. researchgate.net In silico chemogenomic approaches leverage computational methods to predict these interactions, which can be invaluable for identifying the molecular targets of a given compound and for predicting potential off-target effects. u-strasbg.frsemanticscholar.org

For a compound like this compound, which belongs to the class of "privileged structures" that can interact with multiple targets, chemogenomics can be particularly insightful. researchgate.netvu.nl The process typically involves:

Building Interaction Matrices: Creating large datasets of known interactions between compounds and proteins. semanticscholar.org

Predictive Modeling: Using machine learning algorithms to train models on these datasets. These models can then predict the probability of an interaction between a new compound and a panel of protein targets. semanticscholar.org

Target Prediction: By inputting the structure of this compound or its derivatives into these models, a list of potential protein targets can be generated. This can help to elucidate the mechanism of action for compounds identified through phenotypic screening.

These in silico methods allow for the rapid screening of a compound against a large portion of the proteome, providing a powerful tool for target identification and validation in the early stages of drug discovery. semanticscholar.orgportico.org

Computational Prediction of Favorable Structural Modifications

Computational chemistry offers a suite of tools to predict how modifications to a lead structure, such as this compound, might affect its biological activity and pharmacokinetic properties. nih.gov These in silico methods can guide synthetic efforts by prioritizing the most promising derivatives for synthesis and testing. mdpi.com

Key computational approaches include:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as their electrostatic potential and orbital energies. iucr.orgsfb1309.de This information can provide insights into how a molecule will interact with its biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. tubitak.gov.tr By docking proposed derivatives of this compound into the active site of a target, researchers can estimate their binding affinity and identify key interactions, guiding the design of more potent inhibitors. tubitak.gov.tr

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com This allows for the early identification of potential liabilities and enables the design of derivatives with more favorable drug-like properties.

By integrating these computational predictions, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to a successful drug candidate, thereby accelerating the drug discovery process. mdpi.com

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 4-(4-Bromophenylsulfonyl)piperidine, and its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For derivatives of the this compound scaffold, molecular docking has been employed to understand their binding modes. For instance, docking studies on related piperidinyl-sulfonamide structures have been used to investigate their inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH). nih.gov These studies indicate that the sulfonamide group can form crucial hydrogen bonds with catalytic residues in the enzyme's active site, while the piperidine (B6355638) and bromophenyl groups engage in hydrophobic interactions within the binding pocket. nih.gov In the context of developing inhibitors for Phosphoinositide 3-Kinase (PI3K), molecular docking analysis of similar quinoxaline (B1680401) derivatives has helped to rationalize their inhibitory potency.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the motion of every atom in the system, providing a dynamic view of the binding interactions. For complexes involving piperidine derivatives, MD simulations can validate the stability of the binding pose and reveal key dynamic interactions that contribute to binding affinity. nih.gov The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms throughout the simulation. nih.gov Such simulations have been crucial in confirming the stability of inhibitors complexed with their target enzymes, such as the main protease (Mpro) of SARS-CoV-2. nih.gov

A typical workflow for these analyses is presented in the table below.

| Step | Description | Key Software/Tools | Output |

| 1. Preparation | The 3D structures of the protein target and the ligand (this compound) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site. | AutoDock Tools, Maestro, Chimera | Prepared PDBQT or similar formatted files for protein and ligand. |

| 2. Docking | The ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to rank the poses based on predicted binding affinity. | AutoDock Vina, GOLD, Glide | A set of ranked binding poses (modes) with their corresponding binding energy scores. nih.gov |

| 3. MD Simulation | The top-ranked protein-ligand complex is placed in a simulated physiological environment (water, ions). The system's trajectory is calculated over time (nanoseconds). | GROMACS, AMBER, NAMD | Trajectory files showing the movement of atoms over time. |

| 4. Analysis | The MD trajectory is analyzed to assess the stability of the complex, identify persistent interactions (hydrogen bonds, hydrophobic contacts), and calculate binding free energies. | VMD, PyMOL, GROMACS analysis tools | RMSD/RMSF plots, interaction diagrams, and binding free energy estimations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. researchgate.net These methods provide insights into the molecule's reactivity, stability, and spectroscopic characteristics based on its electronic structure.

Key parameters derived from QC calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

Electron Density Distribution: This maps out the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are favorable for non-covalent interactions like hydrogen bonding.

These calculations are foundational for understanding how this compound might interact with biological targets and for predicting its metabolic fate. nih.gov For example, DFT has been used to study the activation pathways of various compounds, providing insights into their potential for bioactivation. nih.gov

| Quantum Chemical Parameter | Symbol | Significance for this compound |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the ability to donate electrons; related to reactivity towards electrophiles. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability to accept electrons; related to reactivity towards nucleophiles. |

| HOMO-LUMO Energy Gap | ΔE | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Dipole Moment | µ | Provides information on the overall polarity of the molecule, influencing solubility and binding interactions. |

| Electronegativity | χ | Describes the power of the molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to change in its electron distribution. |

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule and to map the energy landscape that governs the transitions between them.

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For a substituted piperidine, the substituents can be in either an axial or equatorial position, leading to different conformational isomers with distinct energies.

Computational studies on fluorinated piperidine derivatives have shown that the conformational preference is a delicate balance of several factors, including: researchgate.netnih.gov

Steric Repulsion: Bulky substituents prefer the equatorial position to minimize steric hindrance.

Hyperconjugation: Electronic interactions, such as the delocalization of electrons from a C-H or C-C bond to an antibonding orbital, can stabilize certain conformations.

Electrostatic Interactions: Intramolecular charge-dipole and dipole-dipole interactions can significantly influence which conformer is favored. researchgate.net

Solvation Effects: The polarity of the solvent can play a major role in stabilizing specific conformers, particularly those with a larger dipole moment. nih.gov

For this compound, the large 4-bromophenylsulfonyl group is expected to have a strong preference for the equatorial position on the piperidine ring to minimize steric clashes. Quantum chemical calculations can be used to compute the relative energies of the different possible conformers and to determine the energy barriers for interconversion between them.

Prediction of Binding Modes and Interaction Energetics (In Silico)

In silico methods are essential for predicting how this compound binds to a specific protein target and for estimating the strength of this interaction. upf.edu This process builds upon the molecular docking and dynamics simulations described earlier.

Once a stable binding pose is identified, a detailed analysis of the interactions between the ligand and the protein is performed. These interactions can include:

Hydrogen Bonds: The sulfonyl oxygens and the piperidine nitrogen (if protonated) are potential hydrogen bond acceptors and donors.

Hydrophobic Interactions: The bromophenyl ring and parts of the piperidine ring can form favorable hydrophobic contacts with nonpolar residues in the binding site.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The bromophenyl ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The energetics of these interactions are quantified using various computational methods, from simple scoring functions in docking programs to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy from MD simulation trajectories. frontiersin.org These predictions are crucial for prioritizing compounds for synthesis and experimental testing. nih.govsoton.ac.uk

Virtual Screening and Library Design Based on Computational Models

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.gov The this compound scaffold can serve as a starting point for such campaigns.

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): If the structure of the target protein is unknown but active ligands have been identified, models can be built based on the common features (pharmacophore) of these known actives. This pharmacophore model is then used to screen libraries for new molecules with similar features. frontiersin.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be used to screen vast libraries of compounds against the protein's binding site. rsc.org Compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation.

Iterated virtual screening approaches can also be employed, where initial hits are used to generate new, more focused libraries of related compounds, which are then screened again to optimize binding affinity. nih.gov The this compound core can be used as a fragment or scaffold for designing focused chemical libraries by computationally exploring different substitutions on the piperidine ring and the phenyl group to improve potency and selectivity. rsc.org

| Screening Type | Basis of Screening | Typical Application for the this compound Scaffold |

| Ligand-Based | Based on the properties of known active molecules (a pharmacophore model). frontiersin.org | If other active sulfonylpiperidines are known, a model can be built to find diverse scaffolds with similar binding features. |

| Structure-Based | Based on docking compounds into the 3D structure of a protein target. rsc.org | Screening large compound databases against a specific enzyme (e.g., a kinase or protease) to identify novel inhibitors containing this scaffold. |

| Fragment-Based | Using small, fragment-like molecules to identify binding hotspots on a protein surface. | The piperidine or bromophenylsulfonyl moiety could be used as a fragment to probe a target, with subsequent computational growth into larger molecules. |

Application of Machine Learning and AI in Compound Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid and accurate prediction of various molecular properties. arxiv.org For a compound like this compound, ML models can be trained to predict a wide range of characteristics, accelerating its evaluation as a potential drug candidate. aps.org

Applications of ML and AI include:

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule is crucial. ML models can be trained on large datasets of experimental data to predict properties like solubility, permeability, metabolic stability, and potential for cardiotoxicity (e.g., hERG inhibition). nih.gov

Bioactivity Prediction: Models can predict the likelihood that a compound will be active against a specific biological target. This is often framed as a classification (active/inactive) or regression (predicting IC₅₀) problem. chemrxiv.org

Quantum Chemistry Prediction: ML models can be trained to predict the results of computationally expensive quantum chemical calculations, providing rapid estimates of electronic properties. mdpi.com

Generative Models: AI can be used to design novel molecules from scratch. By training on vast chemical databases, generative models can propose new structures, based on the this compound scaffold, that are optimized for desired properties.

The performance of these models depends heavily on the quality and size of the training data and the choice of molecular representation (descriptors or fingerprints). aps.orgchemrxiv.org

Analytical Methodologies for Research and Derivative Characterization

Spectroscopic Techniques for Structural Elucidation of Synthesized Analogs

Advanced spectroscopic methods are indispensable for the unambiguous determination of the chemical structures of synthesized analogs of 4-(4-Bromophenylsulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques provide detailed information about the molecular structure. For instance, in the characterization of derivatives, 1H NMR spectroscopy is used to identify the chemical environment of protons. For example, in the synthesis of 4-Bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide, a derivative of the core structure, the proton NMR spectrum in CDCl3 shows distinct signals for the aromatic and aliphatic protons. tu-darmstadt.de Specifically, the aromatic protons appear as a multiplet in the range of δ 7.62-7.78 ppm, while the protons of the ethylenediamine (B42938) and dimethyl groups have characteristic shifts at δ 2.95-3.01 ppm, δ 2.33-2.40 ppm, and a singlet at δ 2.11 ppm, respectively. tu-darmstadt.de Similarly, for other derivatives like N-allyl-4-(methylsulfonyl)benzenesulfonamide, the proton signals are well-resolved, allowing for the confirmation of the structure. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. It is routinely used to confirm the identity of synthesized compounds. For example, the HRMS data for N-allyl-4-(methylsulfonyl)benzenesulfonamide shows a calculated m/z of 276.0359 for [M + H]+, with the found value being 276.0354, which is a deviation of only -1.7 ppm, confirming the molecular formula C10H14NO4S2+. acs.org This level of precision is critical in distinguishing between compounds with similar nominal masses.

The following table summarizes the key spectroscopic data for a representative derivative:

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) [M+H]+ |

| 4-Bromo-N-(2-(diethylamino)ethyl)benzenesulfonamide | 7.60-7.77 (m, 4H), 4.74 (s, 1H), 2.88-2.99 (m, 2H), 2.45-2.53 (m, 2H), 2.39 (q, J = 7.1 Hz, 4H), 0.92 (t, J = 7.1 Hz, 6H) | 139.0, 132.4, 128.8, 127.6, 51.1, 46.5, 40.3, 11.7 | 335 ([M]+) |

Chromatographic Methods for Purity Assessment and Separation of Derivatives

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating complex mixtures of derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. rsc.org In the analysis of piperidine (B6355638) derivatives, reversed-phase HPLC is commonly employed. researchgate.net For instance, issues such as the appearance of multiple peaks for free base or acid forms of piperidine derivatives can be addressed by adjusting the mobile phase pH, using buffers, or selecting a different column chemistry. researchgate.net The use of a C18 column with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common starting point. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS is emerging as a powerful and "greener" alternative to HPLC-MS for both chiral and achiral separations. ugent.bechromatographyonline.com It is particularly advantageous for the analysis of complex mixtures and for separating isomers. ugent.be The technique has been successfully applied to the analysis of various drug classes and is noted for its high throughput and efficiency. chromatographyonline.com While SFC is well-established for chiral separations, its application to highly polar compounds is also being explored. chromatographyonline.com The coupling of SFC with MS provides high sensitivity and selectivity, which is crucial for identifying and quantifying derivatives in complex matrices. chromatographyonline.com

The table below outlines typical chromatographic conditions for the analysis of related compounds:

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | Kinetex 2.6µm PS C18 100A, 100×2.1 mm | A: water with 0.2% TFA, B: ACN with 0.2% TFA | DAD | Purity assessment of piperidine derivatives researchgate.net |

| SFC-MS | Polysaccharide-based CSP | Varies (often CO2 with co-solvents) | MS/MS | Chiral and achiral separations of pharmaceuticals chromatographyonline.com |

Specialized Derivatization Reagents for Enhanced Analytical Detection in Research

Derivatization is a chemical modification process used to improve the analytical detection of compounds that may otherwise exhibit poor sensitivity or chromatographic behavior. journalajacr.com This is particularly useful for molecules lacking a strong chromophore for UV detection or those that are difficult to ionize for mass spectrometry. journalajacr.com

For compounds containing amine or hydroxyl groups, a variety of derivatization reagents can be employed. These reagents introduce a tag that enhances detectability. Common classes of derivatizing agents include:

Reagents for UV-Visible Detection: These include compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), dansyl chloride, and benzoyl chloride. journalajacr.com

Reagents for Fluorescence Detection: Reagents such as o-phthalaldehyde (B127526) (OPA), fluorescamine, and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are used to introduce highly fluorescent moieties. journalajacr.com

Reagents for Mass Spectrometry: Derivatization can also be used to improve ionization efficiency in MS. For example, reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the signal. nih.gov

A notable example in the context of piperidine-containing structures is the use of N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids by SFC-MS. nih.gov This derivatization was shown to increase the detection limits by 25- to 2100-fold. nih.gov

The following table provides examples of derivatization reagents and their applications:

| Reagent Class | Example Reagent | Target Functional Group | Detection Method |

| Isocyanate | p-Toluenesulfonyl isocyanate (PTSI) | Hydroxyl | Mass Spectrometry (Negative Ion Mode) nih.gov |

| Halogenated Imidazoles | p-Bromobenzylimidazole | Phenolic amines | Gas Chromatography with Electron Capture Detection (GC-ECD) |

| Quaternary Ammonium (B1175870) | Girard's Reagent T | Carbonyl | Mass Spectrometry nih.gov |

Crystallographic Analysis of this compound and its Co-crystals

Crystallographic analysis, particularly single-crystal X-ray diffraction (SCXRD), provides definitive proof of a molecule's three-dimensional structure. This technique is not only used for the primary compound but also for its co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. nih.gov

The formation of co-crystals can alter the physicochemical properties of a compound. nih.gov The process of co-crystal engineering involves selecting appropriate co-formers that can interact with the target molecule through non-covalent interactions such as hydrogen bonds. rjptonline.org

While specific crystallographic data for this compound itself was not found in the provided search results, the principles of crystallographic analysis and co-crystal formation are well-established. For instance, the crystal structure of a co-crystal is typically determined by SCXRD, and the new crystalline phase is confirmed by powder X-ray diffraction (PXRD). nih.gov The formation of co-crystals can be achieved through various methods, including solution crystallization and solid-state grinding. researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of sulfonamides, a cornerstone of pharmaceutical chemistry, is undergoing a green revolution. thieme-connect.com Traditional methods often rely on corrosive reagents like sulfonyl chlorides and organic solvents. researchgate.netnih.gov The future of synthesis for compounds like 4-(4-bromophenylsulfonyl)piperidine lies in methodologies that are not only efficient but also environmentally benign.

Key emerging strategies include:

Aqueous Synthesis : Researchers are developing methods that use water as a solvent, significantly reducing the reliance on hazardous organic solvents. researchgate.net One such approach involves using stable and commercially available sodium sulfinate as the sulfur source, with the final product often collected by simple filtration. researchgate.net

Metal-Free Catalysis : An efficient, metal-free strategy for preparing sulfonamides involves the use of ammonium (B1175870) iodide (NH₄I) to mediate the amination of sodium sulfinates. nih.gov This method is noted for its environmental friendliness and tolerance of a wide range of functional groups. nih.gov

Electrochemical Synthesis : A cutting-edge technique involves the electrochemical oxidative coupling of thiols and amines. acs.org This method is completely driven by electricity, requires no sacrificial chemical reagents or catalysts, and can be performed rapidly, representing a significant leap in sustainable chemistry. acs.org